Rancinamycin IA

Description

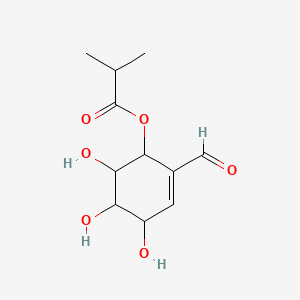

Structure

2D Structure

3D Structure

Properties

CAS No. |

60925-59-9 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl) 2-methylpropanoate |

InChI |

InChI=1S/C11H16O6/c1-5(2)11(16)17-10-6(4-12)3-7(13)8(14)9(10)15/h3-5,7-10,13-15H,1-2H3 |

InChI Key |

TWOYHFIJNHPEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1C(C(C(C=C1C=O)O)O)O |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation of Rancinamycin Ia

Origin and Production of Rancinamycin IA

Rancinamycins, including this compound, are secondary metabolites produced by bacteria belonging to the genus Streptomyces. Specifically, Streptomyces lincolnensis has been identified as a key producer of these compounds researchgate.netnih.govjapsonline.comresearchgate.netwikipedia.org. Streptomyces lincolnensis is a well-known soil bacterium recognized for its capacity to generate a variety of bioactive molecules, including antibiotics wikipedia.orgdsmz.de. While S. lincolnensis is also known for producing lincomycin (B1675468), it is also a source for the rancinamycin family of metabolites nih.govjapsonline.comwikipedia.org.

The production of rancinamycins by Streptomyces lincolnensis is notably influenced by specific culture conditions. Research indicates that these metabolites are predominantly generated when the bacteria are cultivated in a sulfur-depleted culture medium researchgate.netnih.govjapsonline.comresearchgate.net. This environmental cue is critical for triggering or enhancing the biosynthesis pathways leading to rancinamycin production. Optimization strategies for maximizing yield often revolve around manipulating nutrient availability, particularly sulfur sources, within the fermentation broth.

Data Table 1: Producer Organism and Key Fermentation Condition

| Feature | Detail | Source(s) |

| Producer Organism | Streptomyces lincolnensis | researchgate.net, nih.gov, japsonline.com, researchgate.net, wikipedia.org |

| Key Production Condition | Sulfur-depleted culture medium | researchgate.net, nih.gov, japsonline.com, researchgate.net |

Isolation and Purification Methodologies for this compound

Following fermentation, this compound is typically present in the culture broth or within the bacterial biomass. The initial step in its isolation involves extraction from these sources. Common methods for extracting secondary metabolites from bacterial cultures, such as those used for rancinamycins, often involve solvent extraction. Organic solvents, like ethyl acetate, are frequently employed to efficiently partition and collect the target compounds from the aqueous fermentation medium or cell lysates researchgate.net. The choice of solvent and extraction method is critical for maximizing recovery while minimizing the co-extraction of unwanted cellular components.

Once extracted, the crude mixture containing this compound requires rigorous purification to isolate the specific compound and potentially its isomers. Chromatographic techniques are indispensable for this purpose. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method, often utilizing C18 columns. Optimized mobile phases, typically consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., diluted phosphoric acid at a specific pH), are employed to achieve separation based on differential partitioning researchgate.net. Parameters such as mobile phase composition, flow rate, and column temperature are fine-tuned to achieve efficient separation of this compound from other related compounds or potential isomers researchgate.net. Techniques like countercurrent chromatography (CCC) are also recognized for their ability to separate complex natural product mixtures while preserving bioactivity mdpi.com.

Spectroscopic and Diffraction-Based Structural Determination of this compound

The definitive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques that provide detailed insights into its molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly time-of-flight (Q-TOF LC/MS) coupled with electrospray ionization (ESI), is fundamental for determining the precise molecular mass and estimating the empirical formula of this compound institut-kuhlmann.decurrenta.de. The fragmentation patterns obtained from MS/MS experiments provide crucial information about the molecule's substructures and connectivity institut-kuhlmann.decurrenta.de. The high resolution allows for the visualization of isotope patterns, which are distinctive for specific elemental compositions currenta.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is considered the gold standard for elucidating the complete molecular structure of organic compounds nih.gov. Techniques such as 1H-NMR and various 2D NMR experiments (e.g., COSY) provide detailed information on the arrangement of atoms, chemical environments, and coupling interactions within the molecule, allowing for the precise mapping of its structure institut-kuhlmann.denih.gov.

UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These spectroscopic methods complement MS and NMR by providing information about electronic transitions and functional groups present in this compound, respectively institut-kuhlmann.deegyankosh.ac.in.

Data Table 2: Spectroscopic and Diffraction-Based Structural Elucidation Techniques

| Technique | Information Gained | Specific Instrumentation/Methods Mentioned | Source(s) |

| Mass Spectrometry (MS) | Relative molecular mass, empirical formula estimation, fragmentation patterns for structural deduction, elemental composition via isotope patterns. | High-resolution time-of-flight mass spectrometry (Q-TOF LC/MS), ESI (electrospray ionization), MS/MS (tandem mass spectrometry). | institut-kuhlmann.de, currenta.de |

| Nuclear Magnetic Resonance (NMR) | Complete molecular structure elucidation, atomic relationships, electronic/chemical environments, proton couplings. | 1H-NMR, 2D NMR (e.g., COSY). | institut-kuhlmann.de, nih.gov |

| UV-Vis Spectroscopy | Information on electronic transitions. | UV-Vis spectra recording. | institut-kuhlmann.de, egyankosh.ac.in |

| IR Spectroscopy | Information on functional groups. | IR spectra recording. | institut-kuhlmann.de, egyankosh.ac.in |

Compound List:

this compound

Rancinamycin I

Rancinamycin II

Rancinamycin III

Rancinamycin IV

Lincitol A (Ia)

Lincitol B (Ib)

Biosynthesis of Rancinamycin Ia

Elucidation of the Rancinamycin IA Biosynthetic Pathway

There is no available research detailing the discovery or characterization of the biosynthetic gene cluster (BGC) responsible for this compound production.

Genomic Approaches for Biosynthetic Gene Cluster Discovery in Streptomyces lincolnensis

While the genome of Streptomyces lincolnensis has been sequenced, published research has primarily focused on the biosynthetic gene cluster for lincomycin (B1675468), another antibiotic produced by this organism. There are no reports of successful genomic approaches, such as genome mining or transposon mutagenesis, being used to identify the specific gene cluster for rancinamycin biosynthesis.

Bioinformatic Analysis of Putative Rancinamycin Biosynthesis Genes

Without the identification of the biosynthetic gene cluster, no bioinformatic analysis of putative genes has been conducted. Therefore, there is no data available on the potential functions of genes involved in this compound synthesis based on sequence homology to known enzymes.

Enzymatic Mechanisms in this compound Biosynthesis

The specific enzymes that catalyze the formation of this compound have not been identified or characterized.

Characterization of Key Biosynthetic Enzymes and their Catalytic Functions

No studies have reported the isolation, expression, or functional characterization of any enzymes from the this compound biosynthetic pathway. Consequently, there is no information on their catalytic functions, substrate specificities, or reaction mechanisms.

Proposed Biosynthetic Pathway Intermediates and Transformations

While early structural studies suggested a possible biosynthetic origin related to shikimic acid, a detailed, experimentally supported pathway with identified intermediates and enzymatic transformations for this compound has not been proposed or verified.

Genetic and Environmental Regulation of this compound Biosynthesis

The observation that this compound is produced in sulfur-depleted media provides a preliminary insight into its environmental regulation. scispace.comnih.gov However, the specific genetic and molecular mechanisms underlying this regulation are unknown. There is no information on pathway-specific regulatory genes (e.g., SARPs, LAL-family regulators) or broader regulatory networks that control the expression of the rancinamycin biosynthetic genes.

Regulatory Elements and Genes Controlling this compound Production

The genetic regulation of this compound biosynthesis is not yet fully elucidated; however, insights can be drawn from the extensive research on the co-produced antibiotic, lincomycin, in Streptomyces lincolnensis. The regulatory network governing secondary metabolite production in this bacterium is complex, involving a hierarchy of regulators that respond to various internal and external signals. It is plausible that the production of this compound is influenced by some of the same pleiotropic regulators that control lincomycin biosynthesis, given they are produced by the same organism.

Key global regulators in Streptomyces often control multiple secondary metabolite pathways. While direct evidence linking these regulators to this compound is pending, their known roles in controlling antibiotic synthesis in S. lincolnensis make them strong candidates for involvement in the regulation of this compound production. Further research is required to identify the specific pathway-specific regulators and promoter sequences that directly control the expression of the this compound biosynthetic gene cluster in response to developmental and environmental cues.

Table 1: Key Regulatory Genes in Streptomyces lincolnensis Potentially Influencing this compound Biosynthesis

| Gene/Regulator | Type of Regulator | Known Function in S. lincolnensis | Potential Role in this compound Biosynthesis |

| AdpA | Pleiotropic transcriptional regulator | Controls morphological differentiation and secondary metabolism, including lincomycin biosynthesis. | May act as a global switch, influencing the expression of this compound biosynthetic genes under specific conditions. |

| DasR | Pleiotropic regulator | Senses nutrient availability and modulates primary and secondary metabolism. | Could link nutrient signals, such as sulfur availability, to the activation or repression of this compound production. |

| LmbU | Cluster-situated regulator | Specifically controls the expression of the lincomycin biosynthetic gene cluster. | While specific to the lmb cluster, its activity could be coordinated with regulators of other secondary metabolite pathways. |

Influence of Culture Conditions and Nutrient Depletion on Biosynthesis

The biosynthesis of this compound is profoundly influenced by the composition of the culture medium, with sulfur depletion being a critical trigger for its production. nih.gov This phenomenon highlights the intricate interplay between nutrient availability and the activation of secondary metabolic pathways in Streptomyces lincolnensis.

The Critical Role of Sulfur Depletion

Research has unequivocally demonstrated that this compound is produced when Streptomyces lincolnensis is cultivated in a medium specifically lacking sulfur. nih.gov In sulfur-rich media, the production of this antibiotic is not observed, indicating a stringent regulatory control mechanism tied to sulfur metabolism. This suggests that the bacterium redirects its metabolic resources towards the synthesis of specialized compounds like this compound under conditions of sulfur stress. The precise molecular mechanisms by which sulfur depletion is sensed and translated into the activation of the this compound biosynthetic gene cluster remain an active area of investigation. It is hypothesized that this process may involve specific sensor kinases and response regulators that modulate the expression of pathway-specific activators in the absence of sufficient sulfur-containing primary metabolites.

Impact of Other Culture Parameters

**Table 2: Influence of Culture Conditions on Secondary Metabolite Production in *Streptomyces***

| Culture Parameter | General Effect on Secondary Metabolism | Specific Relevance to this compound Biosynthesis |

| Sulfur Source | Can be a limiting nutrient for primary metabolism. | Depletion is the primary trigger for this compound production. nih.gov |

| Carbon Source | Affects primary metabolism and the availability of biosynthetic precursors. | An optimal carbon source can support robust growth prior to the induction of biosynthesis by sulfur depletion. |

| Nitrogen Source | Influences cell growth and can regulate antibiotic production. | The type and concentration of the nitrogen source can impact the overall yield of this compound. |

| pH | Affects enzyme activity and nutrient uptake. | Maintaining an optimal pH range is crucial for both the growth phase and the subsequent production phase. |

| Aeration | Essential for the growth of aerobic Streptomyces. | Adequate oxygen supply is necessary to support the energy-intensive process of antibiotic biosynthesis. |

| Temperature | Influences the rate of metabolic reactions. | Each Streptomyces strain has an optimal temperature for growth and secondary metabolite production. |

Chemical Synthesis Strategies for Rancinamycin Ia and Its Analogues

Retrosynthetic Analysis of the Rancinamycin IA Scaffold

A retrosynthetic analysis of the this compound scaffold reveals key strategic disconnections that simplify the complex target into more accessible starting materials. The core of the molecule is a highly substituted aminocyclohexene ring. A logical approach to its synthesis involves envisioning its construction from a chiral, non-racemic precursor, often derived from the "chiral pool," such as a carbohydrate.

Key disconnections in a plausible retrosynthetic pathway are:

Ester Bond: The isobutyrate ester can be disconnected to reveal the core aminocyclitol, Rancinamycin III, and isobutyric acid or a derivative thereof. This suggests that the esterification would be a late-stage transformation in a total synthesis.

Cyclohexene (B86901) Ring Formation: The cyclohexene ring itself is the central challenge. A powerful strategy for its formation is an intramolecular cyclization. For instance, an open-chain precursor containing both a nucleophilic and an electrophilic center at the appropriate positions can be designed to cyclize and form the six-membered ring.

From Carbohydrate Precursors: A common strategy for synthesizing aminocyclitols involves starting from readily available carbohydrates. acs.org A retrosynthetic pathway can trace the this compound core back to a nitrosugar derivative. The nitro group in such a precursor can serve as a masked amino group and facilitate the key C-C bond formation needed for cyclization. This approach leverages the inherent stereochemistry of the starting sugar to establish the stereocenters in the final product.

This analysis points toward a synthetic strategy that begins with a chiral starting material, such as a derivative of glucose or another hexose, introduces a nitro group, and then induces an intramolecular cyclization to form the functionalized carbocyclic core.

Total Synthesis Approaches to this compound and Analogues

The total synthesis of this compound has been a subject of interest, leading to the development of strategies primarily focused on the construction of its aminocyclitol core and related analogues. These approaches are critical for confirming the structure of the natural products, enabling the synthesis of stereoisomers, and providing access to novel analogues for biological evaluation.

A pioneering approach in the synthesis of rancinamycin-like compounds has utilized nitrosugars as key starting materials. sciforum.net Researchers have successfully executed the first total synthesis of a rancinamycin analogue from these precursors. sciforum.net This strategy capitalizes on the rich functionality of sugars to build the complex carbasugar (or cyclitol) core.

The key steps in this synthetic route include:

Starting Material: The synthesis begins with a protected nitrosugar derived from a common carbohydrate.

Cyclization: The crucial step involves an intramolecular cyclization of the nitrosugar to form a nitrocyclohexane derivative. This transformation constructs the six-membered ring of the rancinamycin scaffold.

Functional Group Manipulation: Following cyclization, the nitro group is reduced to an amine, and other functional groups are manipulated to yield the final rancinamycin analogue.

This work demonstrated a viable pathway to the rancinamycin core and established a foundation for preparing a wider range of analogues by applying the methodology to a panel of different hexoses. sciforum.net

| Synthetic Approach Summary | Description | Reference |

| Starting Material | Nitrosugar derivative (e.g., 3-amino-3-deoxy-D-glucose) | sciforum.net |

| Key Transformation | Intramolecular cyclization to form a nitro-substituted carbasugar | sciforum.net |

| Product | Rancinamycin analogue | sciforum.net |

Achieving enantioselectivity is paramount in the synthesis of complex natural products like this compound, as biological activity is often specific to a single enantiomer. Synthetic strategies have been designed to ensure the formation of the correct stereoisomer.

One effective method involves an enantioselective transformation of a nitrosugar into a carbasugar derivative, which serves as the core of the rancinamycin structure. sciforum.net This approach is a form of asymmetric synthesis where the chirality of the starting material (the sugar) directs the stereochemical outcome of the subsequent reactions. By starting with an enantiomerically pure carbohydrate, the synthesis proceeds through chiral intermediates, ultimately yielding an enantiomerically pure product. This substrate-controlled approach is a hallmark of many syntheses of aminocyclitol antibiotics. nih.govnih.gov

The development of efficient synthetic routes relies on the identification and synthesis of key intermediates that can be elaborated into the final target molecule. In the context of rancinamycin synthesis, the nitrosugar and carbasugar derivatives are crucial intermediates.

A notable route involves the transformation of a nitrosugar into a cyclitol, which precedes the removal of the nitro group. sciforum.net An important intermediate in this pathway is the unisolable syrupy mixture resulting from the removal of an O-isopropylidene protecting group, which is then directly treated to induce cyclization. sciforum.net The resulting isopropylidene nitrocyclohexanes are key isolable intermediates that can be further processed to yield the aminocyclitol core. sciforum.net The ability to generate these complex carbocyclic intermediates from linear sugar precursors represents a significant advancement in the synthesis of the rancinamycin family.

| Key Intermediate | Role in Synthesis | Reference |

| Nitrosugar derivative | Chiral starting material and precursor for cyclization | sciforum.net |

| Isopropylidene nitrocyclohexanes | Stable, isolable products of the key cyclization step | sciforum.net |

| Carbasugar derivative | The core cyclic structure of the rancinamycin analogue | sciforum.net |

Stereocontrolled Synthesis of this compound Stereoisomers

The natural product designated as Rancinamycin I is not a single compound but a mixture of five isomeric components, labeled Ia through Ie. sciforum.netscispace.com This complexity underscores the importance of developing synthetic methods that allow for precise control over stereochemistry, enabling the synthesis of each distinct stereoisomer.

The primary methodology for controlling stereochemistry in the synthesis of rancinamycin analogues has been the use of chiral starting materials from the chiral pool. The synthesis commencing from nitrosugars is a prime example of a substrate-controlled stereoselective process. sciforum.net

In this approach, the stereocenters already present in the carbohydrate starting material dictate the stereochemical outcome of the key ring-forming reaction. The spatial arrangement of substituents on the open-chain sugar precursor influences the transition state of the cyclization, leading to the preferential formation of one diastereomer over others. By selecting different starting sugars (e.g., from the panel of hexoses), it is possible to access a wide range of diastereomerically distinct rancinamycin isomers. sciforum.net This strategy provides a powerful tool for systematically exploring the stereochemical diversity of the rancinamycin family and for determining the absolute stereochemistry of all its described isomers.

Preparation of Optically Active Precursors for this compound Synthesis

The synthesis of a complex natural product like this compound, with its densely functionalized and stereochemically rich cyclohexene core, necessitates the preparation of optically active precursors. While a specific total synthesis of this compound has not been detailed in publicly available literature, the structural similarity to shikimic acid suggests that synthetic strategies would likely draw from the vast body of work on the synthesis of chiral cyclohexene derivatives. Chemoenzymatic and asymmetric synthesis approaches are powerful tools for accessing such enantiopure building blocks.

Chemoenzymatic methods offer an elegant way to construct chiral precursors by combining the selectivity of enzymes with the versatility of chemical reactions. For instance, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity (up to >99% ee) nih.gov. This enzymatic reduction breaks the symmetry of the starting material to generate valuable quaternary stereocenters, a feature that could be adapted for the synthesis of this compound precursors nih.gov. Another chemoenzymatic approach involves the synthesis of chiral α'-acetoxy and α'-hydroxy-α-methoxy cyclic enones. This method can start from α-hydroxy cyclic enones, followed by chemical acetylation and subsequent enzyme-mediated hydrolysis to yield chiral acetoxy and hydroxy enones with high enantiomeric excesses researchgate.net. These functionalized cyclohexenones can serve as versatile intermediates for further elaboration into the this compound core. A study detailed the preparation of 3-methoxy-cyclohex-2-enone from cyclohexane-1,3-dione, which was then converted to 4-methoxy-2-oxocyclohex-3-enyl acetate. This α-acetoxy enone and its corresponding α-hydroxy ketone, obtained by enzymatic deacetylation, are valuable chiral precursors for various bioactive compounds dergipark.org.trdergipark.org.tr.

Asymmetric synthesis provides another powerful avenue to optically active cyclohexene precursors. The stereoselective synthesis of polyhydroxylated cyclohexene derivatives is a well-established field, often employing chiral pool starting materials or asymmetric catalysis osti.gov. For example, cascade inter–intramolecular double Michael addition strategies have been used for the diastereoselective synthesis of highly functionalized cyclohexanones from simple starting materials beilstein-journals.org. While this particular example leads to cyclohexanones, the underlying principles of stereocontrol in Michael additions are applicable to the synthesis of cyclohexene precursors as well. The structural framework of this compound, featuring multiple hydroxyl groups on a cyclohexene ring, suggests that methods for the stereoselective synthesis of such polyhydroxylated systems would be directly relevant.

Table 1: Examples of Chiral Cyclohexene Precursors and Synthetic Strategies

| Precursor Type | Synthetic Strategy | Key Features | Potential Relevance to this compound |

|---|---|---|---|

| Chiral 4,4-disubstituted 2-cyclohexenones | Ene-reductase catalyzed desymmetrization | Generates quaternary stereocenters with high enantioselectivity. nih.gov | Could be adapted to introduce substituents on the cyclohexene core. |

| Chiral α'-acetoxy and α'-hydroxy cyclic enones | Chemoenzymatic acetylation and hydrolysis | Provides access to enantiopure functionalized cyclohexenones. researchgate.net | The hydroxyl and acetoxy groups are versatile handles for further functionalization. |

| Polyhydroxylated cyclohexene derivatives | Asymmetric synthesis from chiral pool or via catalysis | Allows for the controlled installation of multiple stereocenters. | Directly applicable to the synthesis of the highly hydroxylated core of this compound. |

Semisynthesis and Chemical Modification Strategies for this compound

Semisynthesis and chemical modification of natural products are crucial for elucidating structure-activity relationships (SAR), improving biological activity, and generating novel therapeutic agents. The structure of this compound, with its array of functional groups including hydroxyls, an aldehyde, and an ester, offers multiple handles for chemical modification nih.gov.

The derivatization of this compound can provide valuable tools for biological research. For example, the synthesis of analogues with modified ester side chains could be used to probe the importance of this group for biological activity. Structure-activity relationship studies on other antibiotics, such as the kanamycins, have shown that even subtle changes to side chains can have a significant impact on target binding and antibacterial potency nih.govresearchgate.net. By systematically varying the ester group of this compound, researchers could identify the optimal size, shape, and electronic properties for its biological function.

Furthermore, the functional groups of this compound could be used to attach reporter molecules, such as fluorescent dyes or biotin tags. These labeled derivatives would be invaluable for studying the compound's mechanism of action, cellular uptake, and subcellular localization. The aldehyde group, in particular, could be a target for specific labeling reactions.

The generation of novel this compound derivatives with improved or altered biological activities is a key goal of medicinal chemistry. This can be achieved through modifications at various positions of the molecule.

Modification of the Ester Side Chain: The ester group in this compound is a prime target for modification. A library of analogues could be synthesized by hydrolyzing the natural ester and re-esterifying the resulting alcohol with a variety of carboxylic acids. This approach has been successfully used in the development of analogues of other complex natural products, such as muraymycins, where altering a lipophilic side chain led to compounds with good activity against drug-resistant bacteria nih.gov.

Modification of the Cyclohexene Core: The hydroxyl groups on the cyclohexene ring could be selectively protected and deprotected to allow for modification at specific positions. For example, selective acylation or etherification of the hydroxyl groups could be explored to understand their role in target binding.

Generation of Hybrid Compounds: A more advanced strategy involves the creation of hybrid compounds by covalently linking this compound to other molecules. This "Trojan horse" approach has been used to enhance the activity of antibiotics against resistant bacteria. For instance, conjugating an antibiotic to a siderophore, a molecule that bacteria use to acquire iron, can facilitate the uptake of the antibiotic into the bacterial cell. The synthesis and biological evaluation of such hybrid molecules have been reported for other classes of antibiotics nih.gov. Another approach is to create hybrid molecules by combining this compound with another antibiotic that has a different mechanism of action. This can lead to synergistic effects and a broader spectrum of activity. The synthesis of such dual-action compounds has been explored for other antibiotics mdpi.com.

Table 2: Potential Chemical Modifications of this compound

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Ester Group | Hydrolysis and re-esterification with various carboxylic acids | Modulation of lipophilicity and steric bulk to improve activity or pharmacokinetic properties. nih.gov |

| Hydroxyl Groups | Selective acylation, etherification, or oxidation | Probing the role of specific hydroxyl groups in target binding and identifying key interactions. |

| Aldehyde Group | Reduction, oxidation, or conversion to other functional groups | Investigating the importance of the aldehyde for biological activity and creating derivatives for conjugation. |

Molecular Mechanisms of Action of Rancinamycin Ia

Identification of Molecular Targets of Rancinamycin IA in Bacteria

The precise molecular targets of this compound are a subject of ongoing scientific investigation. Based on its structural similarities to known antibiotics, researchers have focused on two primary cellular pathways: protein synthesis and cell wall synthesis.

This compound belongs to the lincosamide class of antibiotics, which are known to inhibit bacterial protein synthesis. patsnap.comnih.gov This class of drugs, including the well-studied lincomycin (B1675468), primarily targets the 50S subunit of the bacterial ribosome. patsnap.comyoutube.com By binding to the 23S rRNA within the 50S subunit, lincosamides interfere with the peptidyl transferase center, the site responsible for forming peptide bonds between amino acids. patsnap.com This action blocks the elongation of the polypeptide chain, ultimately halting protein production and leading to a bacteriostatic effect, although bactericidal activity can occur at higher concentrations. patsnap.comnih.gov

Given this compound's classification as a lincosamide, it is hypothesized to share this mechanism of action. Studies are focused on elucidating the specific binding site of this compound on the ribosome and determining its affinity compared to other lincosamides. Understanding these interactions at a molecular level is crucial for predicting its spectrum of activity and potential for resistance.

In addition to protein synthesis, the inhibition of cell wall synthesis is another potential mechanism of action for this compound. The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for maintaining cell integrity and is a common target for antibiotics. sigmaaldrich.comcreative-biolabs.com Antibiotics that inhibit cell wall synthesis often interfere with the enzymes responsible for the polymerization and cross-linking of peptidoglycan precursors. sigmaaldrich.comcreative-biolabs.com

Glycopeptide antibiotics like vancomycin (B549263), for instance, bind to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall assembly. microbenotes.comnih.govdrugbank.com Research into this compound is exploring whether it has a similar ability to interfere with the intricate process of peptidoglycan biosynthesis, which would represent a significant dual mechanism of action.

Mechanistic Studies on the Antibacterial Activity of this compound

To fully comprehend the antibacterial effects of this compound, researchers are conducting detailed mechanistic studies to observe its impact on bacterial cells and compare its actions to other well-understood antibiotics.

The antibacterial activity of an antibiotic is a result of its disruption of essential cellular processes. For this compound, investigations are centered on its effects on key metabolic and synthetic pathways. By exposing bacteria to this compound and observing the subsequent changes in cellular physiology, scientists can pinpoint the processes that are most significantly affected. This includes monitoring rates of protein synthesis, cell wall formation, and DNA replication to determine the primary mode of action and any secondary effects.

A powerful approach to understanding a new antibiotic is to compare it to existing drugs with known mechanisms.

Lincomycin: As a fellow lincosamide, lincomycin serves as a primary benchmark for this compound's protein synthesis inhibition activity. patsnap.comdrugbank.com Comparative studies aim to determine if this compound binds to the same ribosomal site as lincomycin and to assess any differences in binding affinity and inhibitory potency. nih.govnih.gov

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits a late stage of cell wall synthesis. drugbank.comnih.govyoutube.com By comparing the effects of this compound on cell wall integrity to those of vancomycin, researchers can ascertain whether this compound shares this mechanism and to what extent. nih.govresearchgate.net Vancomycin's well-documented mechanism of binding to the D-Ala-D-Ala precursor provides a clear point of comparison for any cell wall-disrupting activity observed with this compound. nih.gov

Table 1: Comparison of Antibacterial Mechanisms

| Antibiotic | Class | Primary Target | Mechanism of Action |

|---|---|---|---|

| This compound | Lincosamide (putative) | 50S ribosomal subunit (hypothesized), Cell wall (hypothesized) | Inhibition of protein synthesis (hypothesized), Inhibition of cell wall synthesis (hypothesized) |

| Lincomycin | Lincosamide | 50S ribosomal subunit | Binds to the 23S rRNA and inhibits the peptidyl transferase center, blocking peptide chain elongation. patsnap.comnih.gov |

| Vancomycin | Glycopeptide | Peptidoglycan precursors | Binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing transglycosylation and transpeptidation. microbenotes.comnih.govdrugbank.com |

Research on Bacterial Resistance Mechanisms to this compound

A critical aspect of antibiotic research is understanding how bacteria might develop resistance. For lincosamides, common resistance mechanisms include methylation of the 23S rRNA binding site, which reduces drug affinity, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell. nih.gov

In the case of vancomycin, resistance often involves a modification of the drug's target. nih.gov Bacteria can acquire genes that lead to the synthesis of peptidoglycan precursors with a D-alanyl-D-lactate or D-alanyl-D-serine terminus, to which vancomycin has a significantly lower binding affinity. nih.govrcsb.org

Research into resistance to this compound will likely investigate the potential for similar mechanisms to emerge. This includes screening for mutations in ribosomal RNA and proteins, identifying any enzymes capable of modifying this compound, and searching for efflux pumps that can transport the antibiotic out of the cell. Understanding these potential resistance pathways is essential for the long-term development and clinical utility of this compound.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Lincomycin |

Detailed molecular studies specifically elucidating the mechanism of action of this compound are not extensively available in the current body of scientific literature. However, as a member of the lincosamide class of antibiotics, its mechanism can be inferred from the well-established action of this group. Lincosamides, including this compound, are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.

The primary mode of action involves binding to the 23S rRNA component of the large ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding interferes with the accommodation of aminoacyl-tRNAs at the A-site and P-site, thereby inhibiting the formation of peptide bonds and halting the elongation of the polypeptide chain. This disruption of protein synthesis is bacteriostatic, meaning it inhibits bacterial growth and replication.

Strategies for Bacterial Inactivation or Efflux of this compound

While specific research on the inactivation or efflux of this compound is limited, bacteria have evolved several general mechanisms to counteract the effects of lincosamide antibiotics. These strategies can be broadly categorized into enzymatic inactivation of the antibiotic and active efflux of the drug from the bacterial cell.

Enzymatic Inactivation:

One of the primary mechanisms of resistance to lincosamides is the enzymatic modification of the drug molecule, rendering it unable to bind to its ribosomal target. This is often accomplished by lincosamide nucleotidyltransferases, enzymes that catalyze the transfer of a nucleotide monophosphate to the antibiotic. This modification sterically hinders the binding of the lincosamide to the 23S rRNA.

Active Efflux:

Bacteria can also actively pump lincosamide antibiotics out of the cell, preventing the drug from reaching its intracellular target at a high enough concentration to be effective. This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including various classes of antibiotics. The ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) are two major families of efflux pumps that have been implicated in resistance to lincosamides. Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of the antibiotic.

Genetic Basis of Acquired or Intrinsic Resistance to this compound

The genetic basis for resistance to lincosamide antibiotics, and by extension likely to this compound, is well-documented and primarily involves mutations in ribosomal RNA genes or the acquisition of specific resistance genes, often located on mobile genetic elements like plasmids and transposons.

Target Site Modification:

The most common mechanism of acquired resistance to lincosamides is the modification of the antibiotic's target site on the ribosome. This is typically achieved through the methylation of an adenine (B156593) residue (A2058 in Escherichia coli) within the 23S rRNA. This methylation is catalyzed by erythromycin (B1671065) ribosome methylase (Erm) enzymes, encoded by erm genes. The presence of a methyl group at this position reduces the binding affinity of lincosamides to the ribosome, leading to resistance. This type of resistance often confers cross-resistance to macrolides and streptogramin B antibiotics, a phenotype known as MLSB resistance.

Enzymatic Inactivation:

As mentioned previously, bacteria can acquire genes that encode enzymes capable of inactivating lincosamides. The lnu (lincosamide nucleotidyltransferase) genes are a prominent example. These genes encode for enzymes that modify the antibiotic, preventing its interaction with the ribosome.

The following tables summarize the key genes associated with lincosamide resistance.

Table 1: Genes Associated with Target Site Modification

| Gene Family | Mechanism of Action | Phenotype |

| erm | Ribosomal methylation (23S rRNA) | MLSB Resistance |

Table 2: Genes Associated with Enzymatic Inactivation

| Gene Family | Mechanism of Action |

| lnu | Lincosamide nucleotidylation |

Structure Activity Relationship Sar Studies of Rancinamycin Ia

Correlating Rancinamycin IA Structural Motifs with Biological Activity

The biological activity of natural products like this compound is intricately linked to their unique chemical structures. Identifying specific structural motifs responsible for activity is a cornerstone of SAR.

The rancinamycin family, produced by Streptomyces lincolnensis, includes compounds like Rancinamycin I, II, and III, which share a common tetrahydroxycyclohexene carbaldehyde core but differ in their acyl substituents. These variations provide valuable insights into how acyl group modifications can influence biological activity.

| Rancinamycin | Acyl Group | Description |

| Rancinamycin I | Butanoyl | 3,4,5,6-Tetrahydroxycyclohexene carbaldehyde derivative |

| Rancinamycin II | Pentanoyl | 3,4,5,6-Tetrahydroxycyclohexene carbaldehyde derivative |

| Rancinamycin III | Hydrogen | 3,4,5,6-Tetrahydroxycyclohexene carbaldehyde derivative |

These structural differences, particularly the nature of the acyl group, are hypothesized to modulate the antibiotic potency and spectrum of activity of these related compounds. While specific comparative activity data for this compound versus its I, II, and III counterparts are not detailed here, the presence of different acyl chains suggests a potential role for these groups in target binding or cellular uptake.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. Chiral molecules, like many natural products, often exhibit stereospecific interactions with biological targets such as enzymes and receptors, which are themselves chiral. This means that different stereoisomers of a compound can have vastly different pharmacological profiles, including potency, efficacy, and even toxicity nih.govpharmabiz.commdpi.combiomedgrid.com.

While specific studies detailing the stereochemical requirements for this compound's antibiotic activity are not extensively covered in the provided literature, the general principle holds true. The synthesis of related carbasugar structures, such as those related to Rancinamycin III, often involves stereoselective steps, underscoring the importance of precise stereochemical control in generating biologically active molecules researchgate.netdoi.org. Therefore, it is highly probable that the specific spatial arrangement of atoms in this compound is critical for its interaction with bacterial targets.

Rational Design and Synthesis of this compound Probes for SAR Investigations

The synthesis of this compound itself and its analogs serves as a critical step in SAR studies, providing the necessary compounds for biological evaluation. Research into the synthesis of this compound has been reported nii.ac.jp, indicating efforts to access the parent compound.

Furthermore, the design and synthesis of molecular probes, which are modified versions of the parent compound, are essential for systematically probing SAR. These probes might involve targeted alterations to specific functional groups or structural motifs to assess their contribution to biological activity. For instance, the synthesis of analogs of related antibiotics like negamycin (B1678013) has been explored in the context of SAR investigations researchgate.net. Such synthetic efforts allow researchers to generate libraries of compounds with systematic structural variations, facilitating a deeper understanding of the molecular features that confer antibiotic activity.

Computational Approaches in this compound SAR Analysis

Computational methods offer powerful tools to complement experimental SAR studies, providing predictive capabilities and mechanistic insights.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a biological target, such as a protein or DNA journalijar.comomicsonline.orgmdpi.comresearchgate.net. It involves predicting the preferred orientation of the ligand within the target's binding site and estimating the strength of their interaction using scoring functions journalijar.comomicsonline.org. Molecular dynamics (MD) simulations, on the other hand, provide insights into the dynamic behavior of molecular systems over time, capturing the movements of atoms and molecules and their interactions nih.govwikipedia.orgnih.gov. These simulations can reveal the stability of ligand-target complexes, conformational changes, and the detailed pathways of interaction nih.govmdpi.com.

These computational approaches have been applied to study various antimicrobial compounds, including those targeting bacterial enzymes like Aminoglycoside Phosphotransferase nanobioletters.com. While specific docking and dynamics studies focused solely on this compound and its precise bacterial targets are not detailed here, these methods are invaluable for understanding how this compound might interact with its molecular targets at an atomic level. Such analyses can help identify key binding residues and predict the impact of structural modifications on binding affinity, thereby guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their observed biological activity mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov. By identifying key molecular descriptors (physicochemical, topological, electronic properties) that correlate with activity, QSAR models can predict the activity of novel, unsynthesized compounds.

Applying QSAR methodologies to this compound and its derivatives could provide predictive models for antibiotic activity. By analyzing a dataset of Rancinamycin analogs with varying structures, researchers could develop models that highlight which structural features are most critical for potency against specific bacterial strains. This would enable the rational design of this compound derivatives with improved antibacterial profiles, potentially leading to the development of new therapeutic agents.

Compound List:

this compound

Rancinamycin I

Rancinamycin II

Rancinamycin III

Negamycin

Advanced Analytical Methodologies for Rancinamycin Ia Research

Chromatographic Techniques for Rancinamycin IA Separation and Quantification

Chromatographic methods are foundational in analytical chemistry, enabling the separation of complex mixtures and the quantification of individual components. For this compound, these techniques are crucial for isolating it from natural sources or reaction mixtures and for determining its concentration with high accuracy.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound mdpi.comnih.govnih.govdiva-portal.orgresearchgate.net. Its efficacy lies in its ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Separation and Purification: HPLC, particularly reversed-phase HPLC (RP-HPLC), is instrumental in separating this compound from related compounds or impurities. By optimizing mobile phase composition, stationary phase, flow rate, and column temperature, researchers can achieve high resolution and purity of this compound nih.govdiva-portal.orgresearchgate.net. For instance, a C18 column is commonly employed, with mobile phases often consisting of a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) nih.govnih.govdiva-portal.orgresearchgate.net.

Quantification: Coupled with appropriate detectors, such as UV-Vis detectors, HPLC allows for the precise quantification of this compound. The linearity of the calibration curve, typically assessed by R-squared values, is a critical parameter for reliable quantification nih.govdiva-portal.org. Limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method mdpi.comnih.govdiva-portal.org.

Research Findings: Studies have demonstrated the successful application of HPLC for analyzing various antibiotics, indicating its suitability for compounds like this compound mdpi.comnih.govnih.govdiva-portal.orgresearchgate.net. Methods have been developed with run times as short as 4.2 minutes nih.gov and 10 minutes diva-portal.org, showcasing the efficiency of these techniques.

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is typically employed for volatile and thermally stable compounds. While this compound's volatility profile might necessitate derivatization for GC analysis, GC-Mass Spectrometry (GC-MS) remains a powerful tool for identifying and characterizing compounds, including complex natural products researchgate.netgcms-id.cathermofisher.com.

Derivatization for GC: For compounds that are not inherently volatile, chemical derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC analysis jfda-online.com. This process involves reacting the analyte with specific reagents to form more volatile derivatives.

GC-MS for Identification: GC coupled with Mass Spectrometry (GC-MS) is highly effective for identifying compounds by analyzing their mass-to-charge ratio and fragmentation patterns. This technique can provide structural information and confirm the presence of this compound in complex matrices researchgate.netgcms-id.cathermofisher.com. GC-MS experiments produce both electron impact mass spectra (EI-MS) and retention index (RI) data, which are crucial for compound identification gcms-id.ca.

Research Findings: GC-MS has been utilized for the analysis of natural products and to identify isomeric compounds within mixtures, suggesting its potential utility for this compound research, especially when coupled with appropriate sample preparation or derivatization strategies researchgate.netwgtn.ac.nz.

Mass Spectrometry-Based Characterization of this compound

Mass Spectrometry (MS) is indispensable for determining the molecular weight, elemental composition, and structural features of compounds. Advanced MS techniques, such as LC-MS/MS and High-Resolution Mass Spectrometry (HRMS), offer unparalleled precision and detail in characterizing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Profiling

LC-MS/MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it a gold standard for complex mixture analysis and compound profiling.

Identification and Quantification: LC-MS/MS allows for the sensitive and selective detection and quantification of this compound. The tandem MS (MS/MS) capability provides fragmentation data that can confirm the identity of the compound and differentiate it from isobaric interferences nih.govnih.govfrontiersin.org.

Profiling and Structural Elucidation: This technique is particularly useful for profiling complex samples, such as natural product extracts, where this compound might be present alongside other structurally similar compounds. The fragmentation patterns obtained from MS/MS experiments can aid in elucidating the structure of this compound and its potential metabolites or degradation products nih.govnih.gov.

Research Findings: LC-MS/MS has been widely applied in pharmaceutical analysis and bioanalysis for rapid detection and characterization of compounds, including resistance mechanisms in bacteria nih.govnih.govfrontiersin.org. Its ability to provide both quantitative and qualitative data makes it highly valuable for comprehensive this compound research.

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and thus offering greater confidence in structural confirmation.

Accurate Mass Measurements: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can measure masses with very high precision (typically within a few parts per million, ppm). This accuracy is critical for assigning elemental formulas to this compound and its potential derivatives or impurities nih.govuiowa.edunih.gov.

Structural Confirmation: By combining accurate mass data with fragmentation information (e.g., from HRMS/MS), researchers can unequivocally confirm the structure of this compound. This is particularly important when synthesizing or isolating new analogues or when identifying unknown components in a sample nih.govuiowa.edunih.govdoi.org.

Research Findings: HRMS is increasingly utilized in drug discovery, metabolomics, and natural product research for its ability to provide detailed structural information and support compound identification with high confidence nih.govuiowa.edunih.gov. The ability to perform both qualitative and quantitative analysis (QUAL/QUAN) with HRMS further enhances its utility nih.gov.

Spectroscopic Methods for this compound Detection and Purity Assessment

Spectroscopic techniques provide complementary information for the identification, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within this compound, including connectivity and stereochemistry doi.org. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are essential for complete structural assignments.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations doi.orgmdpi.comspectroscopyonline.com. Characteristic absorption bands can confirm the presence of carbonyl groups, hydroxyl groups, or other key functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting compounds with chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum doi.orgclastify.com. It can be used for quantification, especially when coupled with chromatographic separation (e.g., HPLC-UV), and for assessing purity by examining spectral profiles.

Research Findings: Early structural determination of rancinamycin components relied on a combination of IR, UV, and NMR spectra doi.org. These methods remain vital for confirming the identity and assessing the purity of this compound samples, ensuring the reliability of research findings.

UV-Vis Spectrophotometry in this compound Analytical Research

Ultraviolet-visible (UV-Vis) spectrophotometry is a fundamental technique employed in analytical chemistry for the identification and quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. While UV-Vis spectrophotometry is a common tool for analyzing chromophoric molecules, detailed research findings or specific spectral data, such as lambda max (λmax) values, for this compound were not explicitly detailed in the provided search results. Its application would typically involve determining characteristic absorption patterns that can aid in qualitative identification and, when coupled with appropriate calibration, quantitative analysis.

NMR Spectroscopy for Quantitative Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are vital for determining the connectivity and spatial arrangement of atoms within a molecule. Research into this compound has involved the application of NMR spectroscopy for the characterization of isolated compounds and in the context of its synthesis research. These studies utilize NMR to confirm the structure of the synthesized product and to identify any impurities or related compounds.

| Technique | Application | Findings/Purpose |

| 1D NMR | Structural Elucidation, Characterization | Used in conjunction with other analytical methods to identify isolated natural constituents uoa.gr. |

| 2D NMR | Structural Elucidation, Characterization | Employed for detailed structural determination of isolated metabolites, providing insights into molecular architecture uoa.gr. |

| NMR Spectroscopy | Identification and Characterization of Synthesized Compounds | Utilized in the synthesis research of this compound for product identification and confirmation nacos.comompu.ac.jp. |

Emerging Analytical Techniques for this compound Discovery and Characterization

Emerging analytical techniques have significantly advanced the capabilities for discovering and characterizing natural products. Among these, High Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and the confirmation of molecular formulas. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and characterizing individual components, including impurities.

Research has utilized LC-HRMS for the precise characterization of this compound. For instance, studies have reported accurate mass measurements that confirm its molecular formula and structure. LC-MS/MS, an extension of LC-MS, offers even greater specificity and sensitivity, aiding in the detailed analysis of metabolites and potential degradation products. These techniques are critical for the thorough characterization of this compound during its isolation and synthesis processes.

Data Table: High Resolution Mass Spectrometry Data for this compound

| Technique | Molecular Formula | Observed m/z | Calculated m/z | Reference |

| HRMS (LC-HRMS) | C11H16O6 | 245.0970 | 245.1020 | uoa.gr |

Compound List

this compound

Comparative Research and Future Directions for Rancinamycin Ia

Comparative Analysis of Rancinamycin IA with Other Lincomycin-Class Antibacterials

Lincomycin (B1675468) and its derivative clindamycin (B1669177) are well-established lincosamide antibiotics that function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, typically exerting a bacteriostatic effect. Clindamycin is generally noted for its greater potency and broader spectrum of activity compared to lincomycin, particularly against anaerobic bacteria nih.govtaylorandfrancis.com. While direct comparative studies specifically detailing this compound against lincomycin and clindamycin in terms of Minimum Inhibitory Concentrations (MICs) or antibacterial spectrum are not extensively detailed in the provided search results, the general class characteristics suggest a similar mechanism of action. Research into structure-activity relationships within the lincomycin class could provide a framework for understanding this compound's specific profile in relation to its counterparts nih.govtaylorandfrancis.com.

Investigating Synergistic and Antagonistic Effects of this compound Combinations with Other Compounds

The exploration of synergistic and antagonistic effects is a critical area for enhancing antimicrobial efficacy and combating resistance. While specific studies detailing combinations involving this compound are limited in the provided results, research on other antibiotics highlights the potential of combination therapies. For instance, vancomycin (B549263) combined with linezolid (B1675486) has shown synergistic effects against vancomycin-resistant Enterococci (VRE), with no observed antagonism archivesofmedicalscience.com. Similarly, vancomycin combined with oxacillin (B1211168) or rifampicin (B610482) has demonstrated synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA) in both in vitro and in vivo models nih.gov. Other combinations like levofloxacin/oxacillin, gentamycin/oxacillin, and clindamycin/oxacillin have also shown synergy, though requiring further assessment nih.gov. The general principle is that combining antibiotics with different mechanisms of action can lead to synergistic outcomes, potentially lowering required doses and reducing the emergence of resistance archivesofmedicalscience.commdpi.com. Further research is needed to elucidate the synergistic or antagonistic potential of this compound when combined with various classes of antibiotics.

Unexplored Biological Activities of this compound Beyond Direct Antibacterial Action

Beyond its direct antibacterial properties, the broader biological activities of this compound are an area ripe for investigation. Clindamycin, for example, has been identified as a potent immunomodulator, capable of inhibiting lipopolysaccharide-induced monocyte synthesis of TNF and acting as a suppressor of bacterial toxinogenesis taylorandfrancis.com. While specific non-antibacterial activities of this compound have not been detailed in the provided search results, its structural similarity to other lincosamides suggests a potential for similar immunomodulatory or other pleiotropic effects that warrant further exploration.

Anti-biofilm Activity Research of Rancinamycins

The inhibition of bacterial biofilms is a significant area of antimicrobial research, as biofilms contribute to persistent infections and antibiotic resistance. Studies have identified various natural compounds with anti-biofilm activity against pathogens like Staphylococcus aureus mdpi.comifremer.frnih.govresearchgate.net. For instance, salicylaldehyde, vanillin, α-methyl-trans-cinnamaldehyde, and trans-4-nitrocinnamic acid have demonstrated significant biofilm inhibition percentages against S. aureus mdpi.com. Rifampicin is recognized for its anti-biofilm activity, particularly when combined with other agents like fluoroquinolones or tetracyclines against Gram-positive pathogens frontiersin.org. Research has also indicated that certain soil Streptomyces species produce compounds with both antibacterial and anti-biofilm activities, with "rancinamycin" being mentioned in the context of such findings, suggesting a potential role for this compound or its related compounds in biofilm disruption researchgate.net. Further investigation into this compound's specific efficacy and mechanisms against various bacterial biofilms is a promising avenue.

Methodological Advancements Impacting this compound Research

Future Perspectives in this compound Academic Research, Including Potential for Scaffold Derivatization

The future of this compound research likely involves exploring its full therapeutic potential through scaffold derivatization and investigating its role in novel therapeutic strategies. Modifications to the core chemical structure of antibiotics can lead to improved efficacy, altered spectrum of activity, or reduced resistance taylorandfrancis.comchemistry.pt. Given that clindamycin, a derivative of lincomycin, exhibits enhanced properties, there is significant potential for derivatizing the this compound scaffold to optimize its pharmacological profile. Future research could focus on structure-activity relationship studies to identify key functional groups responsible for its activity and to guide the synthesis of novel analogues. Furthermore, exploring its potential in combination therapies, particularly against resistant strains and biofilms, remains a critical direction for academic research archivesofmedicalscience.commdpi.comfrontiersin.org.

Compound Name List:

this compound

Lincomycin

Clindamycin

Q & A

Q. What collaborative frameworks enhance interdisciplinary this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.